

Derivatization of 2-Chloro-5-hydroxyisonicotinonitrile for biological screening.

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Compound of Interest

Compound Name:	2-Chloro-5-hydroxyisonicotinonitrile
CAS No.:	1445968-07-9
Cat. No.:	B3240756

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Application Note: Derivatization of **2-Chloro-5-hydroxyisonicotinonitrile** for Biological Screening

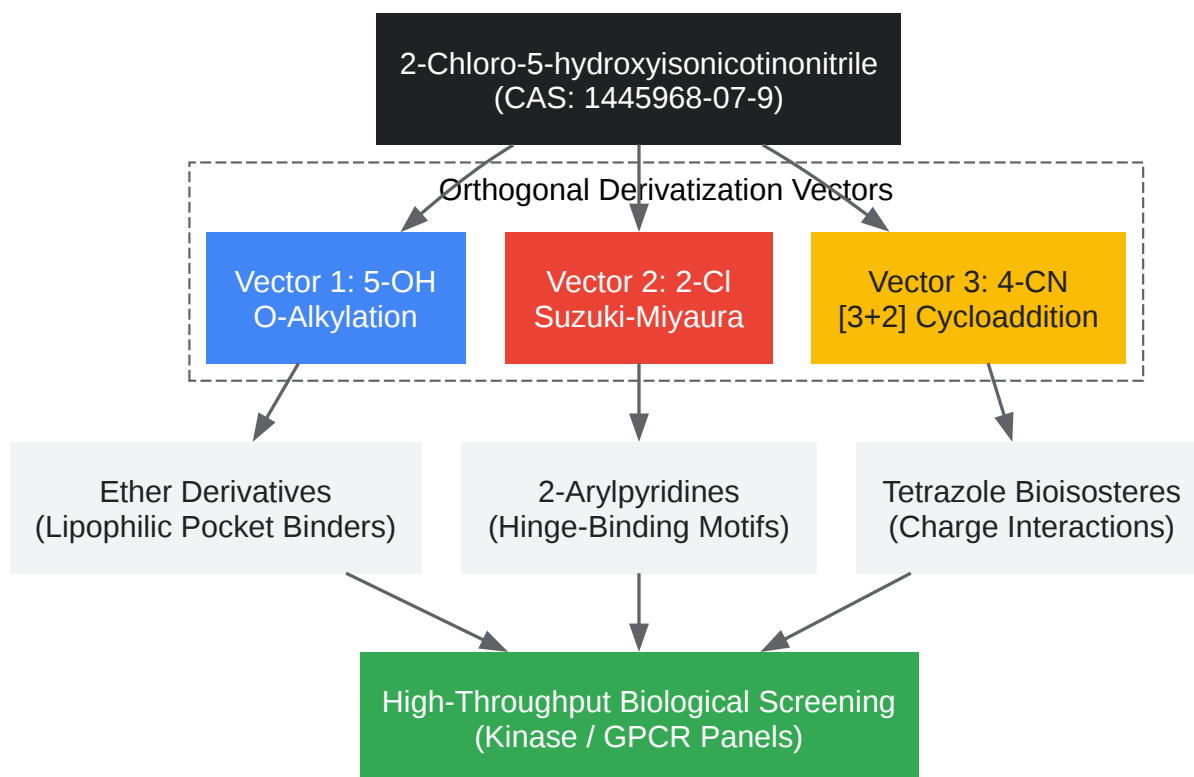
Introduction & Structural Rationale

2-Chloro-5-hydroxyisonicotinonitrile (CAS: 1445968-07-9) is a highly versatile, multi-vector scaffold utilized in hit-to-lead optimization and library generation. The strategic placement of three orthogonal functional groups—a chloro, a hydroxyl, and a nitrile—allows for divergent derivatization without the need for complex protecting group strategies. Chlorinated heterocycles are particularly valuable in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs currently on the market, highlighting the importance of the and metabolic stability[1].

Causality in Scaffold Design:

- 5-Hydroxy Group (O-Alkylation): Acts as a nucleophile for etherification. Modifying this position allows fine-tuning of the molecule's topological polar surface area (TPSA) and lipophilicity (LogP), crucial for targeting hydrophobic pockets.
- 2-Chloro Group (Suzuki-Miyaura Coupling): The electron-deficient nature of the pyridine ring activates the 2-chloro position for oxidative addition. Cross-coupling here extends the π - system, generating 2-arylpyridines that frequently serve as [2].
- 4-Cyano Group ([3+2] Cycloaddition): Nitriles can be converted into 1H-tetrazoles. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, providing necessary charge-charge interactions with target proteins at physiological pH without the rapid Phase II glucuronidation liabilities of [3].

Divergent Derivatization Workflow



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Divergent derivatization workflow of **2-chloro-5-hydroxyisonicotinonitrile** for library generation.

Step-by-Step Experimental Protocols

Protocol A: O-Alkylation of the 5-Hydroxy Position Objective: Generate ether derivatives to probe hydrophobic sub-pockets. Causality & IPC: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenol-like 5-OH (pK_a ~8.5) without causing hydrolysis of the 4-cyano group. DMF is used as a polar aprotic solvent to accelerate the S_N2 reaction.

- Setup: In a 20 mL scintillation vial, dissolve **2-chloro-5-hydroxyisonicotinonitrile** (1.0 mmol, 154.5 mg) in anhydrous DMF (5.0 mL).
- Activation: Add K₂CO₃(2.0 mmol, 276 mg). Stir at room temperature for 15 minutes to allow phenoxide formation (the solution will turn deep yellow).
- Alkylation: Add the selected alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise.
- Reaction: Heat the mixture to 60 °C for 4 hours.
- In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating when the starting material peak ([M+H]⁺=155) is fully consumed and replaced by the product mass (e.g., [M+H]⁺=245 for the benzyl ether).
- Workup: Quench with H₂O (15 mL) and extract with EtOAc (3×15 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (3×10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 2-Chloro Position Objective: Synthesize 2-aryl/heteroaryl pyridine derivatives. Causality & IPC: 2-Chloropyridines are notoriously challenging substrates for cross-coupling due to the strong C-Cl bond and the tendency of the pyridine nitrogen to coordinate and poison the palladium catalyst[2]. Using a bidentate ligand like dppf in Pd(dppf)Cl₂ prevents nitrogen coordination and facilitates the oxidative addition step.

- Setup: To a microwave vial, add the O-alkylated intermediate from Protocol A (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(dppf)Cl₂(0.05 mmol, 5 mol%).
- Solvent & Base: Add 1,4-dioxane (4.0 mL) and 2M aqueous Na₂CO₃(1.0 mL).
- Degassing: Sparge the mixture with Nitrogen gas for 5 minutes to remove dissolved oxygen, preventing catalyst degradation and boronic acid homocoupling.
- Reaction: Seal the vial and heat at 90 °C in an oil bath for 12 hours (or microwave at 110 °C for 30 minutes).
- IPC: Check TLC (Hexanes:EtOAc 3:1). A new UV-active spot with a higher R_f value indicates successful C-C bond formation.
- Workup: Filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol C: [3+2] Cycloaddition for Tetrazole Formation Objective: Convert the 4-cyano group into a 1H-tetrazole bioisostere. Causality & IPC: The [3+2] cycloaddition of nitriles with sodium azide typically requires harsh conditions. The addition of ammonium chloride (NH₄Cl) generates hydrazoic acid in situ, while maintaining a slightly acidic environment that activates the nitrile carbon for nucleophilic attack by the[4].

- Setup: In a heavy-walled pressure tube, dissolve the intermediate from Protocol B (1.0 mmol) in anhydrous DMF (5.0 mL).
- Reagents: Add Sodium Azide (NaN₃, 3.0 mmol, 195 mg) and Ammonium Chloride (NH₄Cl , 3.0 mmol, 160 mg).
- Reaction: Seal the tube securely and heat to 120 °C behind a blast shield for 16 hours.
- IPC: Monitor by LC-MS. The product will elute earlier than the starting material due to the highly polar tetrazole ring, showing an exact [M+H]⁺ mass increase of 43 Da.
- Workup (Caution): Cool to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl (in a well-ventilated fume hood to safely vent any unreacted hydrazoic acid). Extract with EtOAc (3×20 mL). Wash with water, dry, and concentrate.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected metrics for the three-step library generation, demonstrating the robustness of the scaffold.

Reaction Step	Transformation	Reagents & Catalyst	Temp / Time	Expected Yield (%)	LC-MS Purity (%)
Step 1	O-Alkylation (5-OH)	R-Br, K ₂ CO ₃ , DMF	60 °C / 4 h	85 - 92%	> 95%
Step 2	Suzuki Coupling (2-Cl)	Ar-B(OH) ₂ , Pd(dppf)Cl ₂ , Na ₂ CO ₃	90 °C / 12 h	68 - 81%	> 90%
Step 3	Tetrazole Formation (4-CN)	NaN ₃ , NH ₄ Cl, DMF	120 °C / 16 h	70 - 85%	> 98%

Note: Yields are based on isolated, column-purified products. Purity is assessed via reverse-phase UPLC-MS (UV 254 nm).

Biological Screening Implications

Derivatives synthesized from the **2-chloro-5-hydroxyisonicotinonitrile** scaffold are highly amenable to High-Throughput Screening (HTS). The incorporation of the tetrazole moiety ensures excellent aqueous solubility for biochemical assays (e.g., FRET or AlphaScreen formats), while the diverse aryl and alkyl vectors allow for rapid Structure-Activity Relationship (SAR) mapping against target proteins. The final compounds are typically dissolved in DMSO to a 10 mM stock concentration, ensuring stability and compatibility with acoustic dispensing systems (e.g., Echo liquid handlers) used in modern drug discovery workflows.

References

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